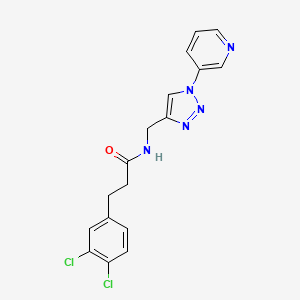

3-(3,4-dichlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of similar compounds. For instance, the synthesis of imidazole-containing compounds often involves the reaction of α-bromoketones with 2-aminopyridine . Additionally, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .Scientific Research Applications

Anticancer and Antimicrobial Applications

Research on compounds with structural elements similar to the query compound has revealed potential anticancer and antimicrobial activities. For example, compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine have shown promising results against various cancer cell lines and pathogenic strains in vitro. These findings underscore the potential of such molecules in the development of new therapeutic agents for treating cancer and infections (Kanubhai D. Katariya et al., 2021).

Luminescent Properties for Sensing and Imaging

Complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands, similar to the triazole and pyridine moieties in the query compound, have been studied for their luminescent properties. Such compounds can emit in the blue-green region, making them interesting candidates for applications in sensing, imaging, and light-emitting devices. The photoluminescence properties of these compounds could be harnessed for developing new materials with specific optical characteristics (Xiao-wei Li et al., 2012).

Enzyme Inhibition for Therapeutic Use

The synthesis and characterization of compounds with pyridine and triazole groups have led to the discovery of enzyme inhibitors with potential therapeutic applications. For instance, such compounds have shown inhibitory activity against carbonic anhydrase isoforms, suggesting their use in treating diseases where enzyme regulation is a therapeutic target. The specificity and potency of these inhibitors highlight the importance of structural elements in designing effective drugs (Yassine Aimene et al., 2019).

Antioxidant and Anti-inflammatory Properties

Derivatives featuring chlorophenyl and pyridinyl groups have been explored for their antioxidant and anti-inflammatory properties. Such research underscores the potential of these compounds in developing treatments for conditions characterized by oxidative stress and inflammation. The structural features of these molecules play a crucial role in their biological activities, offering insights into the design of new anti-inflammatory and antioxidant agents (O. Bekircan et al., 2008).

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-15-5-3-12(8-16(15)19)4-6-17(25)21-9-13-11-24(23-22-13)14-2-1-7-20-10-14/h1-3,5,7-8,10-11H,4,6,9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJPFEBWEWQGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)

![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)